molecular formula C26H25N5O2S B2598137 4-(4-Phenylpiperazino)-6-[(phenylsulfonyl)methyl]-2-(2-pyridinyl)pyrimidine CAS No. 303147-57-1

4-(4-Phenylpiperazino)-6-[(phenylsulfonyl)methyl]-2-(2-pyridinyl)pyrimidine

Cat. No.: B2598137
CAS No.: 303147-57-1
M. Wt: 471.58
InChI Key: ZGJHTYDTXLEHNW-UHFFFAOYSA-N
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Description

4-(4-Phenylpiperazino)-6-[(phenylsulfonyl)methyl]-2-(2-pyridinyl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with phenylpiperazine, phenylsulfonylmethyl, and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Phenylpiperazino)-6-[(phenylsulfonyl)methyl]-2-(2-pyridinyl)pyrimidine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.

    Substitution reactions: Introduction of the phenylpiperazine and pyridinyl groups can be accomplished through nucleophilic substitution reactions.

    Sulfonylation: The phenylsulfonylmethyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenylsulfonylmethyl group.

    Reduction: Reduction reactions could target the pyrimidine or pyridinyl rings.

    Substitution: The phenylpiperazine and pyridinyl groups can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Material Science:

Biology and Medicine

    Pharmacology: Investigation of its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.

    Biochemistry: Study of its interactions with biological macromolecules.

Industry

    Chemical Industry: Use as an intermediate in the synthesis of more complex molecules.

    Pharmaceutical Industry: Potential development into a drug candidate.

Mechanism of Action

The mechanism of action of 4-(4-Phenylpiperazino)-6-[(phenylsulfonyl)methyl]-2-(2-pyridinyl)pyrimidine would depend on its specific biological targets. It might interact with receptors, enzymes, or other proteins, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Phenylpiperazino)-6-methyl-2-(2-pyridinyl)pyrimidine: Lacks the phenylsulfonyl group.

    4-(4-Phenylpiperazino)-6-[(methylsulfonyl)methyl]-2-(2-pyridinyl)pyrimidine: Contains a methylsulfonyl group instead of phenylsulfonyl.

Uniqueness

The presence of the phenylsulfonylmethyl group in 4-(4-Phenylpiperazino)-6-[(phenylsulfonyl)methyl]-2-(2-pyridinyl)pyrimidine may confer unique properties, such as increased lipophilicity or specific binding interactions, distinguishing it from similar compounds.

Properties

IUPAC Name

4-(benzenesulfonylmethyl)-6-(4-phenylpiperazin-1-yl)-2-pyridin-2-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O2S/c32-34(33,23-11-5-2-6-12-23)20-21-19-25(29-26(28-21)24-13-7-8-14-27-24)31-17-15-30(16-18-31)22-9-3-1-4-10-22/h1-14,19H,15-18,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGJHTYDTXLEHNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC(=NC(=C3)CS(=O)(=O)C4=CC=CC=C4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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